![molecular formula C8H7N3O2 B2942849 5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1030017-70-9](/img/structure/B2942849.png)
5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activity
Imidazo[1,2-a]pyrimidine derivatives, including esters, acids, and amides, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, compounds such as the ester 5b, the acid 6c, and the amide 7a demonstrated significant anti-inflammatory action in rat paw edema models, comparable to indomethacin, a standard anti-inflammatory drug. Additionally, these compounds exhibited notable analgesic activity in the acetic acid writhing test, especially the 5-chloro-7-methyl derivatives 5a, 6a, and 7a (Abignente et al., 1994).
Antimicrobial Activity
A range of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines has been synthesized and tested for in vitro antimicrobial activity against various microorganisms. Among these, 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant antimicrobial activity across all studied microorganisms (Revanker Gr, Matthews Tr, Robins Rk, 1975).
Aldehyde Oxidase (AO) Metabolism Reduction
Research into N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1) focused on reducing its rapid metabolism mediated by aldehyde oxidase (AO). Strategies to avoid AO-mediated oxidation included altering the heterocycle or blocking the reactive site, which might be applicable to other drug discovery programs (Linton et al., 2011).
Synthesis Techniques and Functionalizations
Imidazo[1,2-a]pyrimidine compounds have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methodologies offer pathways to construct this privileged scaffold, which has wide applications in medicinal chemistry due to its extensive range of biological activities (Goel, Luxami, Paul, 2015).
Therapeutic Agent Scaffold
The imidazo[1,2-a]pyridine scaffold, related to imidazo[1,2-a]pyrimidine, is recognized as a "drug prejudice" scaffold with a broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This scaffold has been featured in various marketed preparations, showcasing its potential as a foundation for novel therapeutic agents (Deep et al., 2016).
Propiedades
IUPAC Name |
5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXRTFGCKBEVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=CN12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942766.png)
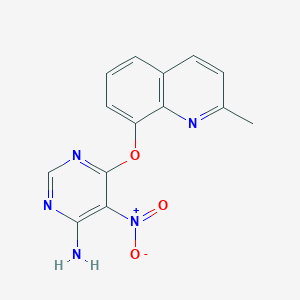
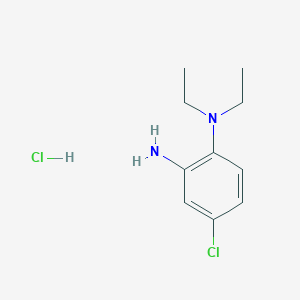
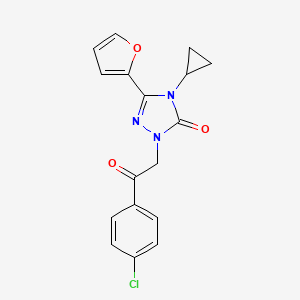
![6-(2-Chloropyridine-4-carbonyl)-9-methyl-6-azaspiro[3.5]nonane](/img/structure/B2942774.png)
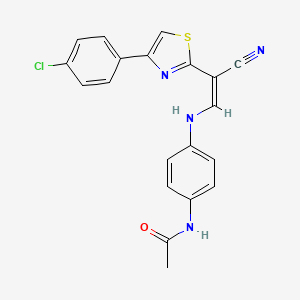
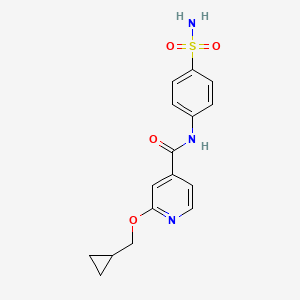
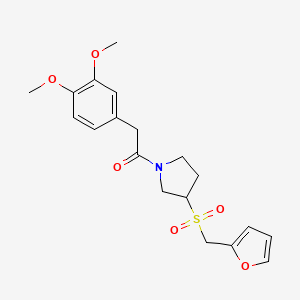
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)
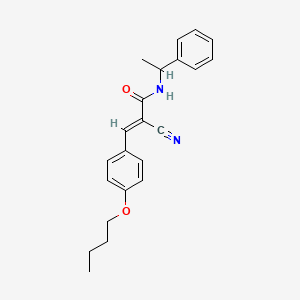
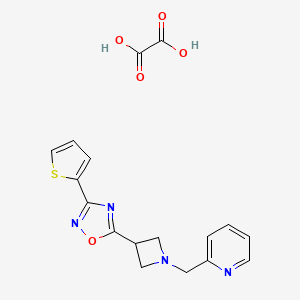
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)